6-Chloro-9-ethyl-9H-carbazole-3-carbaldehyde
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Overview
Description
6-Chloro-9-ethyl-9H-carbazole-3-carbaldehyde is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-ethyl-9H-carbazole-3-carbaldehyde typically involves multiple steps. One common method includes the initial formation of the carbazole core, followed by the introduction of the chloro and aldehyde groups. The process may involve:
Formation of Carbazole Core: This can be achieved through cyclization reactions of appropriate precursors.
Introduction of Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-ethyl-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: 6-Chloro-9-ethyl-9H-carbazole-3-carboxylic acid.
Reduction: 6-Chloro-9-ethyl-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-9-ethyl-9H-carbazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of organic electronic materials, such as OLEDs and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Chloro-9-ethyl-9H-carbazole-3-carbaldehyde can vary depending on its application. In biological systems, it may exert its effects through:
Molecular Targets: Interacting with specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: Modulating signaling pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-((4-(Diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC)
- 9-Ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC)
- (E)-2-Cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN)
- (E)-2-Cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN)
Uniqueness
6-Chloro-9-ethyl-9H-carbazole-3-carbaldehyde is unique due to the presence of both chloro and aldehyde functional groups, which enhance its reactivity and potential for diverse applications. The chloro group allows for further functionalization through substitution reactions, while the aldehyde group provides a site for oxidation or reduction, enabling the synthesis of a wide range of derivatives.
Properties
CAS No. |
88107-92-0 |
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Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
6-chloro-9-ethylcarbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H12ClNO/c1-2-17-14-5-3-10(9-18)7-12(14)13-8-11(16)4-6-15(13)17/h3-9H,2H2,1H3 |
InChI Key |
NREGAMUYOIJUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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